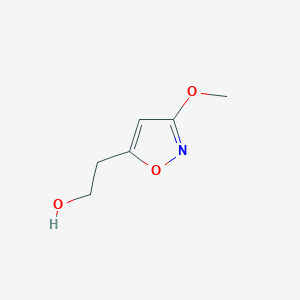
1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with a benzyl group, a 4-nitrophenyl group, and a thione group .
Molecular Structure Analysis
The quinazoline core of the molecule is a bicyclic structure containing two nitrogen atoms. The benzyl and 4-nitrophenyl groups are aromatic, and the thione group contains a sulfur atom double-bonded to a carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating benzyl group. The sulfur atom in the thione group may also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the nitro group is likely to make the compound more polar, while the benzyl group may increase its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Environmental Applications
A comprehensive review on the degradation of acetaminophen by advanced oxidation processes highlighted the significance of certain by-products and their biotoxicity, as well as proposed degradation pathways based on computational methods. This suggests the potential utility of similar compounds in environmental detoxification processes and the importance of understanding their degradation pathways and biotoxicity (Qutob et al., 2022).
Therapeutic Applications in Neurodegeneration and Antimicrobial Properties
Isoquinoline derivatives, to which the specified compound is structurally related, have shown promising therapeutic applications. One review highlighted the pharmacological importance of isoquinoline derivatives in modern therapeutics, indicating their potential in addressing a wide range of diseases, including neurodegenerative disorders, infectious diseases, and cancer (Danao et al., 2021).
Antioxidant Capacity and Analytical Methods
Another study focused on the analytical methods used in determining antioxidant activity, which is crucial for evaluating the potential health benefits of compounds with antioxidant properties. This suggests that similar compounds could be evaluated for their antioxidant capacity, contributing to the development of antioxidant therapies or supplements (Munteanu & Apetrei, 2021).
Potential in Organic Light-Emitting Diodes (OLEDs)
A review on BODIPY-based organic semiconductors for OLED devices suggests that compounds with specific structural features could be explored for their application in OLEDs. This opens up a potential research avenue for the specified compound in the field of organic electronics, provided it shares or could be modified to share similar photophysical properties (Squeo & Pasini, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-24(26)17-12-10-16(11-13-17)20-22-21(27)18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCCSGNSGJQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


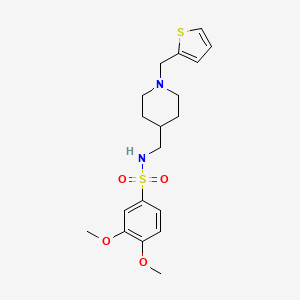
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)
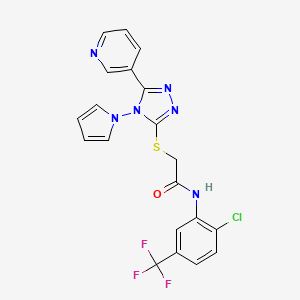
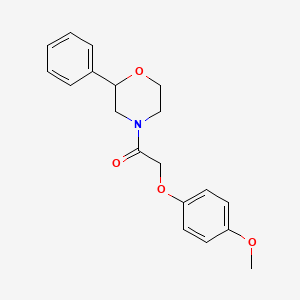
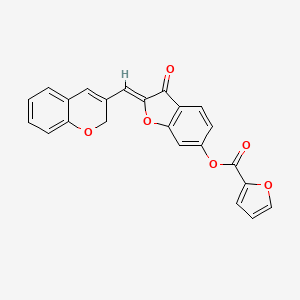
![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)
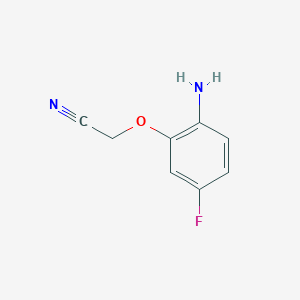
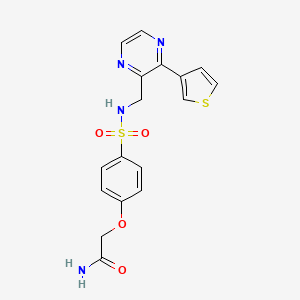

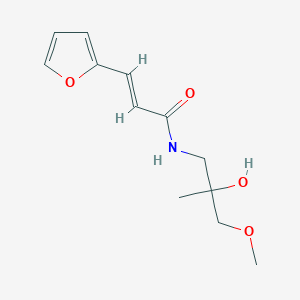
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)
